Cas no 58827-68-2 (rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine)
rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- 4-[4-(2-oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]Morpholine
- (S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE
- 4-[4-[-2-OXIRANYLMETHOXY]-1,2,5-THIADIAZOL-3-YL]-MORPHOLINE
- 4-{4-[oxiran-2-ylmethoxy]-1,2,5-thiadiazol-3-yl}morpholine
- AG-G-08478
- AGN-PC-004DA1
- CTK5A8933
- FT-0673350
- Morpholine, 4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]-
- ZGZYFNICRHUUGD-UHFFF
- DA-19935
- 4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine
- DTXSID90436051
- InChI=1/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2
- SCHEMBL1587116
- 58827-68-2
- (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine
- starbld0007638
- Morpholine, 4-[4-(2-oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]-; Morpholine, 4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]- (9CI); 1,2,5-Thiadiazole, morpholine deriv.; 4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine
- DS-001344
- 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine
- AKOS030255474
- ZGZYFNICRHUUGD-UHFFFAOYSA-
- 4-{4-[(2R)-OXIRAN-2-YLMETHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE
- 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine
-
- Inchi: 1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2
- InChI Key: ZGZYFNICRHUUGD-UHFFFAOYSA-N
- SMILES: S1N=C(C(=N1)N1CCOCC1)OCC1CO1
Computed Properties
- Exact Mass: 243.06789
- Monoisotopic Mass: 243.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 88.2Ų
Experimental Properties
- PSA: 60.01
rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O847075-50mg |
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
58827-68-2 | 50mg |
$161.00 | 2023-05-17 | ||
| TRC | O847075-500mg |
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
58827-68-2 | 500mg |
$1275.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211544-50 mg |
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, |
58827-68-2 | 50mg |
¥2,407.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211544-50mg |
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, |
58827-68-2 | 50mg |
¥2407.00 | 2023-09-05 |
rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine
Recent Advances in the Study of rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine (CAS: 58827-68-2)
The compound rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine (CAS: 58827-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxiranylmethoxy and thiadiazolylmorpholine moieties, exhibits potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a promising candidate for further investigation.
One of the key areas of research has been the optimization of synthetic routes for rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, and achieved an overall yield of 78%. This advancement is critical for enabling large-scale production and further pharmacological testing.
In addition to synthetic improvements, recent investigations have explored the biological activity of rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine. Preliminary in vitro studies have demonstrated its inhibitory effects on specific kinase enzymes involved in inflammatory pathways. These findings, reported in a 2023 issue of Bioorganic & Medicinal Chemistry Letters, suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
Another significant development is the exploration of rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine as a potential anticancer agent. A recent study in Molecular Cancer Therapeutics (2024) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings open new avenues for the development of targeted cancer therapies, though extensive preclinical studies are still needed.
Despite these promising results, challenges remain in the development of rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies, as reported in the European Journal of Pharmaceutical Sciences (2024), have begun to tackle these questions, providing valuable data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine (CAS: 58827-68-2) represents a compound of growing interest in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological activity, and potential therapeutic applications underscore its promise. However, further research is essential to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its clinical potential. The ongoing studies in this area are expected to yield significant insights and may pave the way for new therapeutic options in the near future.
58827-68-2 (rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine) Related Products
- 69500-53-4((S)-4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)